7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid
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Overview
Description
7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid is a compound belonging to the class of organic compounds known as thiophene carboxylic acids. These compounds contain a thiophene ring, which is a five-membered ring made up of four carbon atoms and one sulfur atom, with a carboxylic acid group attached. The presence of a bromine atom and a hydroxyl group on the benzothiophene ring adds to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, which generates 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Paal-Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
the general approach involves large-scale synthesis using the aforementioned synthetic routes, followed by purification processes such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 7-bromo-3-oxo-benzo[b]thiophene-2-carboxylic acid.
Reduction: Formation of 7-bromo-3-hydroxybenzo[b]thiophene-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the bromine atom and hydroxyl group may influence its binding affinity and reactivity with biological molecules .
Comparison with Similar Compounds
Similar Compounds
7-Bromobenzo[b]thiophene-2-carboxylic acid: Similar structure but lacks the hydroxyl group.
2-Bromo-3-thiophenecarboxylic acid: Similar structure but lacks the benzene ring.
Uniqueness
7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both a bromine atom and a hydroxyl group on the benzothiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H5BrO3S |
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Molecular Weight |
273.10 g/mol |
IUPAC Name |
7-bromo-3-hydroxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H5BrO3S/c10-5-3-1-2-4-6(11)8(9(12)13)14-7(4)5/h1-3,11H,(H,12,13) |
InChI Key |
XKDJZVHVPJXCBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=C2O)C(=O)O |
Origin of Product |
United States |
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